molecular formula C9H12N8O B6784887 N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide

Cat. No.: B6784887
M. Wt: 248.25 g/mol
InChI Key: HXGYHTNZHURVKZ-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N8O/c1-6-12-13-9(17(6)7-2-3-7)11-8(18)4-16-5-10-14-15-16/h5,7H,2-4H2,1H3,(H,11,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGYHTNZHURVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the tetrazole ring: This can be done by reacting the intermediate with sodium azide under suitable conditions.

    Coupling of the triazole and tetrazole rings: This step involves the formation of an amide bond between the two rings, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups.

    Reduction: Reduction reactions can occur at the triazole and tetrazole rings, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products may include substituted amides and thioamides.

Scientific Research Applications

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)ethanamide
  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)propionamide

Uniqueness

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-(tetrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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